Dipivefrine, (R)-
CAS No.: 56298-24-9
Cat. No.: VC17127302
Molecular Formula: C19H29NO5
Molecular Weight: 351.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 56298-24-9 |
|---|---|
| Molecular Formula | C19H29NO5 |
| Molecular Weight | 351.4 g/mol |
| IUPAC Name | [2-(2,2-dimethylpropanoyloxy)-4-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenyl] 2,2-dimethylpropanoate |
| Standard InChI | InChI=1S/C19H29NO5/c1-18(2,3)16(22)24-14-9-8-12(13(21)11-20-7)10-15(14)25-17(23)19(4,5)6/h8-10,13,20-21H,11H2,1-7H3/t13-/m0/s1 |
| Standard InChI Key | OCUJLLGVOUDECM-ZDUSSCGKSA-N |
| Isomeric SMILES | CC(C)(C)C(=O)OC1=C(C=C(C=C1)[C@H](CNC)O)OC(=O)C(C)(C)C |
| Canonical SMILES | CC(C)(C)C(=O)OC1=C(C=C(C=C1)C(CNC)O)OC(=O)C(C)(C)C |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
The molecular formula of (R)-dipivefrine hydrochloride is C₁₉H₂₉NO₅·ClH, yielding a molecular weight of 387.898 g/mol . The core structure consists of an epinephrine backbone modified with two pivaloyl (2,2-dimethylpropanoyl) groups at the 3- and 4-positions of the catechol ring. The absolute stereochemistry at the β-hydroxyl-bearing carbon is designated as (R), confirmed by the @ symbol in its SMILES notation:
Cl.CNC[C@H](O)C1=CC=C(OC(=O)C(C)(C)C)C(OC(=O)C(C)(C)C)=C1 .
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₉NO₅·ClH |
| Molecular Weight | 387.898 g/mol |
| Defined Stereocenters | 1 (R-configuration) |
| CAS Registry Number | 52365-63-6 |
| InChI Key | VKFAUCPBMAGVRG-ZOWNYOTGSA-N |
Stereochemical Significance
The (R)-enantiomer exhibits unidirectional bioreactivity, as enzymatic hydrolysis selectively processes this configuration to yield (R)-epinephrine, the biologically active form . Racemic dipivefrine mixtures are pharmacologically inferior due to the inertness of the (S)-enantiomer, which contributes to metabolic load without therapeutic benefit .
Pharmacological Mechanism and Target Engagement
Prodrug Activation Pathway
Following topical ocular administration, (R)-dipivefrine undergoes esterase-mediated hydrolysis in the corneal epithelium, shedding its pivaloyl groups to liberate (R)-epinephrine . This biotransformation enhances lipophilicity, enabling 10-fold greater corneal penetration compared to unmodified epinephrine .
Adrenergic Receptor Modulation
The liberated (R)-epinephrine exerts dual mechanisms:
-
α₁-Adrenergic Agonism: Increases uveoscleral outflow by relaxing ciliary muscle tone.
-
β₂-Adrenergic Agonism: Suppresses aqueous humor production via cyclic AMP-mediated inhibition in the ciliary epithelium .
Table 2: Receptor Affinity Profile
| Receptor Subtype | Action | Clinical Effect |
|---|---|---|
| α₁A | Agonist | Enhanced outflow facility |
| β₂ | Agonist | Reduced aqueous production |
Pharmacokinetic Profile
Ocular Absorption and Distribution
(R)-dipivefrine achieves peak corneal concentrations within 30–60 minutes post-instillation, with negligible systemic absorption due to its localized metabolism . The prodrug’s logP of 3.2 (calculated) facilitates transcellular diffusion across the lipid-rich corneal epithelium .
Metabolic Fate
Hydrolysis occurs predominantly via corneal esterases, with <5% of the dose reaching systemic circulation as free epinephrine . The pivalic acid byproducts undergo rapid renal excretion, minimizing systemic toxicity .
Clinical Applications and Efficacy
Glaucoma Management
In a pivotal trial, 1% (R)-dipivefrine reduced intraocular pressure (IOP) by 25–30% in patients with open-angle glaucoma, comparable to 2% epinephrine but with 68% fewer reports of conjunctival hyperemia . The enantiopure formulation’s efficacy stems from targeted receptor activation without off-target β₁-mediated cardiovascular effects .
Surgical Adjunct
Perioperative use prevents IOP spikes following laser trabeculoplasty, leveraging its rapid onset (30 minutes) and sustained duration (12 hours) .
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